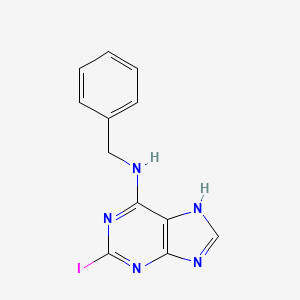
N-Benzyl-2-iodo-1H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-iodo-1H-purin-6-amine is a chemical compound with the molecular formula C12H10IN5 It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-iodo-1H-purin-6-amine typically involves the iodination of a benzyl-protected purine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the purine ring. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and may be carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-iodo-1H-purin-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the purine ring.
Coupling Reactions: The benzyl group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-Benzyl-2-azido-1H-purin-6-amine, while oxidation might produce N-Benzyl-2-iodo-1H-purin-6-one.
Aplicaciones Científicas De Investigación
N-Benzyl-2-iodo-1H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and nucleic acid chemistry.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-iodo-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and iodine atom can influence the binding affinity and specificity of the compound, affecting its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyladenine: A similar compound with a benzyl group attached to the purine ring but lacking the iodine atom.
N-Benzyl-2-chloro-1H-purin-6-amine: Another derivative with a chlorine atom instead of iodine.
N-Benzyl-2-bromo-1H-purin-6-amine: A bromine-substituted analog.
Uniqueness
N-Benzyl-2-iodo-1H-purin-6-amine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with biological targets and reagents .
Propiedades
Fórmula molecular |
C12H10IN5 |
|---|---|
Peso molecular |
351.15 g/mol |
Nombre IUPAC |
N-benzyl-2-iodo-7H-purin-6-amine |
InChI |
InChI=1S/C12H10IN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) |
Clave InChI |
QSRIKYLMICMOQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




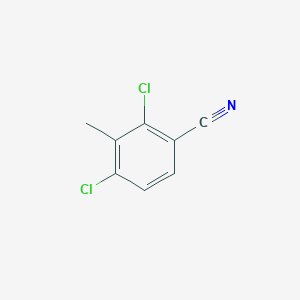
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
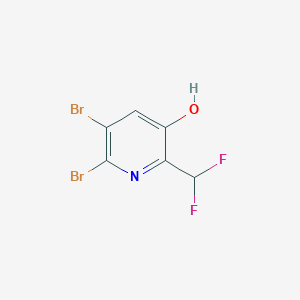
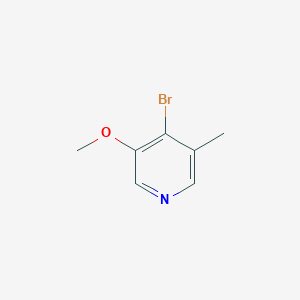

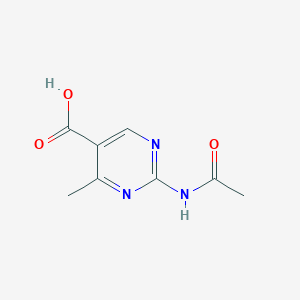
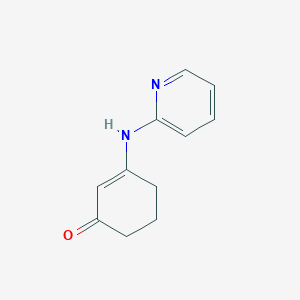


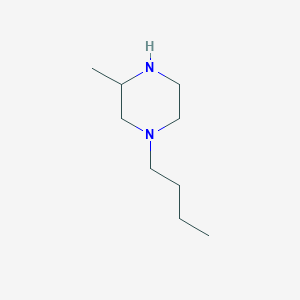
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)

